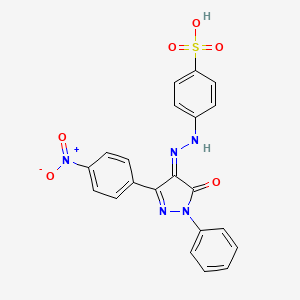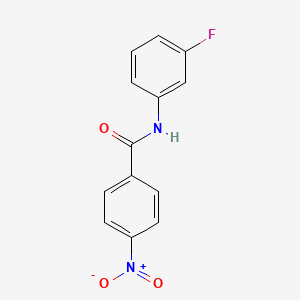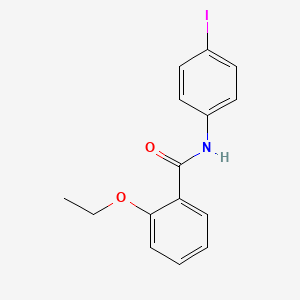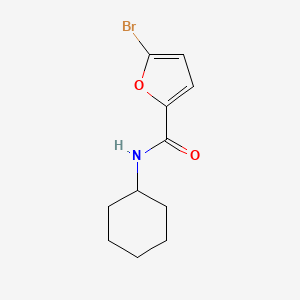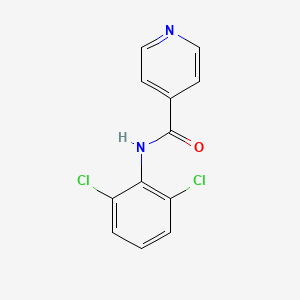
2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol” is known as the BD Horizon™ BV711 Mouse Anti-Human CD69 antibody. This compound is used primarily in flow cytometry for the analysis of human peripheral blood mononuclear cells. It is a monoclonal antibody that binds to the CD69 antigen, which is expressed on the surface of activated lymphocytes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of monoclonal antibodies like BD Horizon™ BV711 Mouse Anti-Human CD69 involves several steps:
Immunization: Mice are immunized with the antigen (in this case, human CD69) to stimulate an immune response.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce antibodies.
Screening: Hybridoma cells are screened to identify those producing the desired antibody.
Purification: The antibody is purified from the hybridoma cell culture supernatant using affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of monoclonal antibodies involves large-scale cell culture techniques. Bioreactors are used to grow hybridoma cells, and the antibodies are harvested and purified using advanced chromatography methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Monoclonal antibodies like BD Horizon™ BV711 Mouse Anti-Human CD69 do not typically undergo chemical reactions in the same way small molecules do. they can be involved in:
Binding Reactions: The antibody binds specifically to the CD69 antigen on the surface of cells.
Conjugation Reactions: The antibody can be conjugated to fluorescent dyes or other molecules for detection purposes.
Common Reagents and Conditions
Fluorescent Dyes: Conjugation with dyes such as BV711 is performed under controlled conditions to ensure the antibody retains its binding specificity.
Buffer Solutions: Aqueous buffered solutions containing bovine serum albumin and sodium azide are used to stabilize the antibody.
Major Products Formed
The primary product is the conjugated antibody, which retains its ability to bind to the CD69 antigen and can be detected using flow cytometry.
Scientific Research Applications
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody is widely used in scientific research, particularly in:
Immunology: Studying the activation and function of lymphocytes.
Cancer Research: Investigating the role of CD69 in tumor immunity.
Infectious Diseases: Analyzing immune responses to infections.
Clinical Diagnostics: Used in flow cytometry assays to diagnose immune disorders.
Mechanism of Action
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody exerts its effects by binding specifically to the CD69 antigen on the surface of activated lymphocytes. This binding can be detected using flow cytometry, allowing researchers to analyze the activation status of immune cells. The molecular target is the CD69 antigen, and the pathway involved is the immune activation pathway.
Comparison with Similar Compounds
Similar Compounds
- BD Horizon™ BV421 Mouse Anti-Human CD69
- BD Horizon™ BV605 Mouse Anti-Human CD69
- BD Horizon™ BV786 Mouse Anti-Human CD69
Uniqueness
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody is unique due to its conjugation with the BV711 dye, which provides a specific fluorescence emission spectrum. This allows for multiplexing in flow cytometry experiments, enabling the simultaneous detection of multiple antigens on the same cell.
Properties
IUPAC Name |
2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-16-17-15(20)18(14)10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGQACRBIWIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2S)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2S)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764081.png)
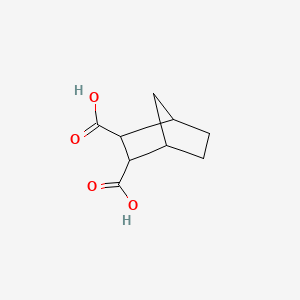
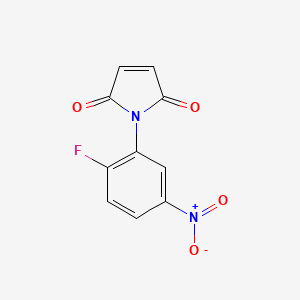
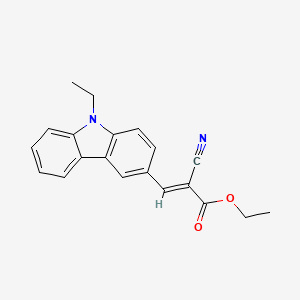
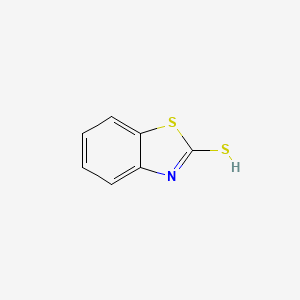
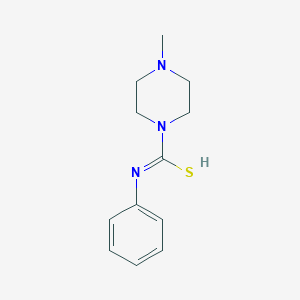
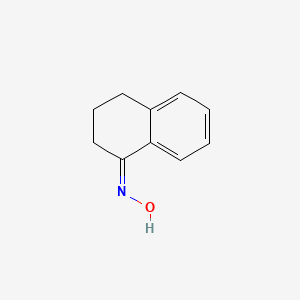
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B7764156.png)

